2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h1-6,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYJASPTUKLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride typically involves the reaction of 4-(aminomethyl)tetrahydro-2H-pyran with acetic acid in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the development of diverse derivatives.
- Reactivity Patterns : Its ability to participate in multiple reactions makes it useful for creating novel compounds with potential applications in pharmaceuticals and materials science.
Biology
- Enzyme Interaction Studies : 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. It modulates specific molecular targets such as enzymes and receptors, influencing biological processes like signal transduction and gene expression.
- Pharmacological Applications : The compound has shown potential as an inhibitor of key enzymes involved in cellular processes, such as mTOR kinase, which plays a critical role in cell growth and metabolism. Its interactions can lead to significant effects on cell function, including alterations in growth and proliferation rates.
Industrial Applications
- Chemical Intermediates : In industrial settings, this compound is employed in the production of various chemical intermediates and specialty chemicals, contributing to the development of new materials and drugs.
Case Study 1: Enzyme Modulation
In a study examining the effects of this compound on mTOR kinase activity, researchers found that varying concentrations of the compound significantly impacted enzyme inhibition. At low concentrations, it enhanced cell growth; however, at higher doses, it induced cytotoxic effects. This duality highlights the importance of dosage in therapeutic applications.
Case Study 2: Synthesis of Derivatives
Another study focused on synthesizing derivatives from this compound through oxidation reactions. The resulting nitro derivatives exhibited enhanced biological activity against certain bacterial strains, demonstrating the compound's versatility as a precursor for developing antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Key Comparative Insights
Ring System Variations
- Oxane vs. Cyclohexane : The oxane ring in the target compound introduces an oxygen atom, enhancing hydrogen-bonding capacity and altering ring puckering compared to cyclohexane derivatives (e.g., Gabapentin HCl). This may influence bioavailability and target selectivity .
- Aromatic vs. Aliphatic Cores : The phenyl-containing analogue () leverages π-π stacking interactions, suitable for targeting aromatic residues in enzymes or receptors, whereas aliphatic cores favor flexible binding pockets .
Functional Group Modifications
- Carboxylic Acid vs. Amide : Replacing the acetic acid with an acetamide group () reduces acidity and enhances blood-brain barrier penetration, relevant for CNS drug design .
Pharmacological Relevance
- Gabapentin analogues () highlight the importance of cyclohexane rings in neuromodulation, while the target compound’s oxane ring may offer novel binding modes for unexplored targets .
- Methyl ester derivatives () serve as prodrugs, hydrolyzing in vivo to release active carboxylic acids, demonstrating how functional group tweaks optimize drug delivery .
Research Findings and Data
Commercial and Industrial Relevance
- Cost : High purity (99.999%) forms of the target compound are priced at €513/50mg, reflecting its niche applications in high-value research .
Biological Activity
Overview
2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride is a compound with notable biological activity, particularly in biochemical research. Its structural features allow it to interact with various molecular targets, influencing enzyme activity and metabolic pathways. This article explores its biological activity, mechanisms of action, applications in scientific research, and comparisons with similar compounds.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors. The compound influences:
- Signal Transduction : It alters the pathways through which cells communicate and respond to stimuli.
- Gene Expression : It can affect the transcription of genes, thereby influencing protein synthesis and cellular function.
- Metabolic Regulation : The compound plays a role in various metabolic processes, potentially impacting energy production and utilization.
Applications in Research
This compound is utilized across several fields:
- Biochemistry : It serves as a tool for studying enzyme interactions and metabolic pathways.
- Medicinal Chemistry : The compound is investigated for its potential therapeutic applications, particularly in pain management and metabolic disorders.
- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting specific biological pathways.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| 2-(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)acetic acid | Contains a tetrahydropyran ring | Modulates similar enzymes | Biochemical research |
| 2-(Methylamino)-2-(oxan-3-yl)acetic acid hydrochloride | Methylamino group addition | Antimicrobial properties | Pharmaceutical development |
| 2-(4-Aminooxan-4-yl)acetic acid hydrochloride | Amino group at different position | Potential anti-inflammatory effects | Medicinal chemistry |
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Diabetic Peripheral Neuropathic Pain : In Phase II clinical trials, the compound showed promising results in reducing pain associated with diabetic neuropathy, leading to its progression into Phase III trials .
- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a modulator in biochemical processes .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including oxane ring formation, aminomethylation, and subsequent HCl salt preparation. Key steps may include nucleophilic substitution or reductive amination. Reaction optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, using aqueous HCl for salt formation enhances crystallinity and purity (>95%) . Characterization via NMR (e.g., δ 3.4–3.6 ppm for oxane protons) and HPLC confirms structural integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the oxane ring, aminomethyl group, and acetic acid moiety. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 192.1). X-ray crystallography resolves stereochemistry, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 210–254 nm) and a C18 column .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in PBS) but may reduce stability in polar aprotic solvents like DMSO. Solubility profiles should be tested via gravimetric analysis or UV-spectrophotometry across pH 3–7. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can identify degradation pathways (e.g., hydrolysis of the oxane ring) .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data in divergent solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity or ion-pairing effects. Systematic evaluation using Hansen Solubility Parameters (HSP) or phase diagrams clarifies solvent-solute interactions. Differential Scanning Calorimetry (DSC) identifies polymorphic forms, while dynamic light scattering (DLS) detects aggregation in aqueous media .
Q. What strategies are recommended for designing bioactivity assays targeting neurological receptors?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for GABA_A or NMDA receptors) with HEK293 cell lines. Dose-response curves (0.1–100 μM) and molecular docking (AutoDock Vina) predict binding affinities. Cross-validate with electrophysiology (patch-clamp) to confirm functional modulation .
Q. Which statistical methods optimize reaction yield while minimizing byproduct formation?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal conditions (e.g., 60°C, 12 h, pH 5.5). Pareto analysis prioritizes factors (e.g., catalyst concentration > solvent ratio). Multivariate analysis (PCA) reduces dimensionality in datasets with >5 variables .
Q. How can stability under oxidative or photolytic conditions be systematically evaluated?
- Methodological Answer : Conduct forced degradation studies using H₂O₂ (3% v/v) for oxidation and UV light (254 nm) for photolysis. Monitor degradation via UPLC-MS/MS and quantify kinetics using Arrhenius plots. Stabilizers like BHT (0.01% w/v) may mitigate radical-mediated decomposition .
Q. What computational approaches predict interactions with metabolic enzymes (e.g., CYP450)?
- Methodological Answer : Quantum mechanical calculations (DFT) model electron transfer in CYP450-mediated oxidation. Molecular Dynamics (MD) simulations (AMBER) assess binding stability over 100 ns. In vitro microsomal assays (human liver microsomes) validate predictions .
Q. How should impurity profiles be analyzed during scale-up synthesis?
- Methodological Answer : Use HPLC-MS with charged aerosol detection (CAD) to quantify impurities <0.1%. Structural elucidation of byproducts (e.g., N-oxide derivatives) requires MS/MS fragmentation. Process Analytical Technology (PAT) tools like inline FTIR enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
